(1S)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
(1S)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 5th position, and an amine group at the 1st position of the tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 5-methoxy-1,2,3,4-tetrahydronaphthalene followed by amination at the 1st position. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, 7-hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, and others depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1S)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of (1S)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine
- 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- 7-hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Uniqueness
The uniqueness of (1S)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups in the tetrahydronaphthalene ring system allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H14BrNO |
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Molecular Weight |
256.14 g/mol |
IUPAC Name |
(1S)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-6-7(12)5-9-8(11)3-2-4-10(9)13/h5-6,10H,2-4,13H2,1H3/t10-/m0/s1 |
InChI Key |
QZMNENMQDPZFNS-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1CCC[C@@H]2N)Br |
Canonical SMILES |
COC1=CC(=CC2=C1CCCC2N)Br |
Origin of Product |
United States |
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